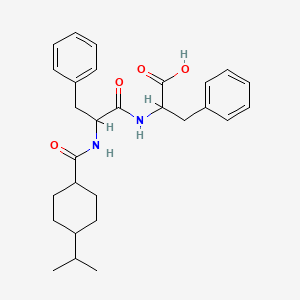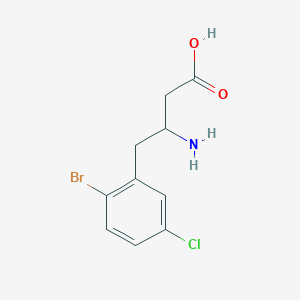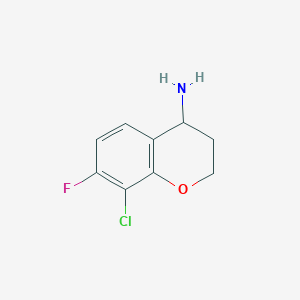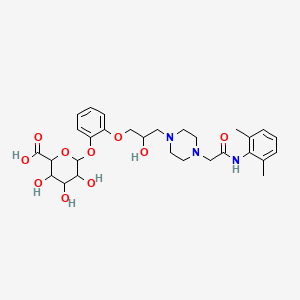![molecular formula C17H25ClN2O5S B12291161 N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridehydro Pirlimycin is a synthetic derivative of Pirlimycin, a lincosamide antibiotic. It is primarily used in research settings and is known for its unique chemical structure and properties. The compound is characterized by the presence of a chloro group and a pyridinyl carbonyl amino group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tridehydro Pirlimycin involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridinyl Carbonyl Amino Group: This involves the reaction of a pyridine derivative with a suitable carbonyl compound under controlled conditions.
Introduction of the Chloro Group: Chlorination is typically achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thio-L-threo-α-D-galactopyranoside Moiety: This step involves the glycosylation of a suitable sugar derivative with a thiol compound.
Industrial Production Methods
Industrial production of Tridehydro Pirlimycin follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tridehydro Pirlimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified chemical properties.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Tridehydro Pirlimycin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies of bacterial protein synthesis and as a tool to investigate antibiotic resistance mechanisms.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Used in the development of new antibiotics and as a quality control standard in pharmaceutical manufacturing.
Wirkmechanismus
Tridehydro Pirlimycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without killing them directly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pirlimycin: The parent compound, also a lincosamide antibiotic.
Clindamycin: Another lincosamide antibiotic with a similar mechanism of action.
Lincomycin: A naturally occurring lincosamide antibiotic.
Uniqueness
Tridehydro Pirlimycin is unique due to its specific chemical modifications, which confer distinct properties compared to other lincosamide antibiotics. These modifications can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H25ClN2O5S |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C17H25ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h5-8,11-15,17,21-23H,4H2,1-3H3,(H,20,24) |
InChI-Schlüssel |
JWSWLDIIEXOQIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)



